3-(环戊基氨基)丙酸甲酯

描述

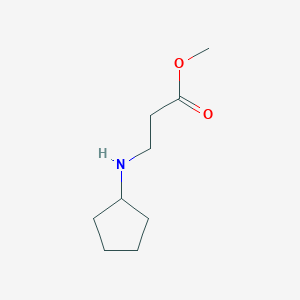

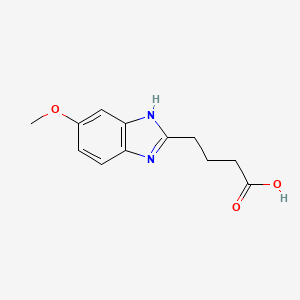

Methyl 3-(cyclopentylamino)propanoate is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of Methyl 3-(cyclopentylamino)propanoate contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

Methyl 3-(cyclopentylamino)propanoate has a predicted boiling point of 256.0±23.0 °C and a predicted density of 1.00±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

酶抑制和生物效应

3-(环戊基氨基)丙酸甲酯因其在酶分析中的强抑制活性而受到研究。具体而言,新型咪唑 3-(4-(芳基-2-基氨基)苯基)丙酸甲酯在 MCF-7 CYP26A1 微粒体分析中已显示出对视黄酸 4-羟化酶 (CYP26A1) 的显着抑制作用。这种抑制作用对增强全反式维甲酸 (ATRA) 在神经母细胞瘤细胞系中的生物效应有影响 (Gomaa 等人,2011 年)。

杂环体系的合成和转化

该化合物已被用于合成通用的试剂,例如 (E)-2-(乙酰氨基)-3-氰基丙-2-烯酸甲酯,用于制备多功能、多取代杂环体系。这些体系包括吡咯、嘧啶、吡唑和异恶唑 (Pizzioli 等人,1998 年)。

药物合成中的中间体

在药物化学中,3-(环戊基氨基)丙酸甲酯衍生物已被合成作为中间体。例如,已报道 3-(N-甲基-N-戊基氨基)-丙酸盐酸,一种依班膦酸钠的中间体,具有显着的总收率,证明了其在复杂药物合成过程中的用途 (韩晶,2011 年)。

化学动力学和热解研究

3-(环戊基氨基)丙酸甲酯也是化学动力学,特别是热解研究的主题。对类似化合物(如丙酸甲酯)的热解的研究提供了对反应途径和分解机制的见解,这些对于理解复杂的化学过程至关重要 (Farooq 等人,2014 年)。

安全和危害

Methyl 3-(cyclopentylamino)propanoate is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion and inhalation . Personal protective equipment and face protection should be worn .

属性

IUPAC Name |

methyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYUCALUVDREAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651267 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(cyclopentylamino)propanoate | |

CAS RN |

754125-43-4 | |

| Record name | Methyl N-cyclopentyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)

![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)